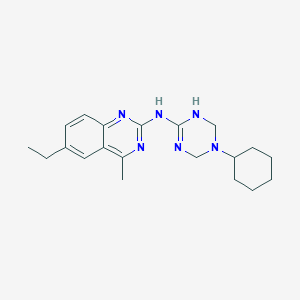

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine

Description

This compound features a quinazolin-2-amine core substituted with 6-ethyl and 4-methyl groups. Attached to the quinazoline via an amine linkage is a 1,4,5,6-tetrahydro-1,3,5-triazine ring bearing a 5-cyclohexyl substituent.

Properties

Molecular Formula |

C20H28N6 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C20H28N6/c1-3-15-9-10-18-17(11-15)14(2)23-20(24-18)25-19-21-12-26(13-22-19)16-7-5-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H2,21,22,23,24,25) |

InChI Key |

SPNCWVHSJOUDPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCC4)C |

Origin of Product |

United States |

Biological Activity

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action, supported by relevant data and research findings.

Antimicrobial Activity

Research has indicated that compounds related to quinazoline and triazine derivatives exhibit significant antimicrobial properties. In particular:

- Mechanism of Action : These compounds often act by inhibiting bacterial DNA synthesis or disrupting cell wall integrity.

- Case Study : A study on similar triazine derivatives showed effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The anticancer activity of quinazoline derivatives has been extensively studied. Key findings include:

- Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation in vitro.

- Mechanisms : They may induce apoptosis in cancer cells through the activation of caspase pathways or by modulating cell cycle regulators .

Hypoglycemic Activity

Some studies have explored the hypoglycemic effects of related compounds. For instance:

- Study Findings : Analogues similar to the compound have shown a decrease in blood glucose levels in animal models. One such analogue demonstrated a 20% reduction in blood glucose at an oral dose of 1.6 mg/kg .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties:

- Mechanism : The compound may exert protective effects against oxidative stress in neuronal cells.

- Research Evidence : Preliminary studies indicate that quinazoline derivatives can enhance cognitive function by reducing neuroinflammation .

Data Tables

Scientific Research Applications

Antitumor Properties

Research indicates that compounds containing the triazine moiety exhibit significant antitumor activity. For instance, a study synthesized derivatives of triazine and evaluated their cytotoxic effects against several cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The synthesized compounds demonstrated notable selectivity and potency against these cell lines .

Synthetic Pathways

The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing amines and aldehydes to form the quinazoline structure.

- Cyclization : Employing cyclization techniques to integrate the triazine moiety into the quinazoline framework.

- Functional Group Modifications : Introducing various substituents to enhance solubility and biological activity .

Antiozonant Activity

The compound has been studied for its use as an antiozonant in rubber formulations. Compounds with similar structures have shown effectiveness in preventing ozone degradation in rubber products. This application is critical for enhancing the durability and longevity of rubber materials used in various industries .

Case Study 1: Anticancer Evaluation

In a systematic evaluation of novel triazine derivatives, researchers synthesized a series of compounds based on the structure of this compound. The study employed quantitative structure–activity relationship (QSAR) modeling to predict the anticancer efficacy of these compounds. Results indicated that specific structural modifications significantly enhanced cytotoxic activity against targeted cancer cell lines .

Case Study 2: Material Durability

A study focused on the incorporation of similar triazine-based compounds into rubber formulations revealed that these additives effectively reduced ozone-induced cracking and degradation. This application not only improves material performance but also extends the service life of rubber products used in automotive and industrial applications .

Comparison with Similar Compounds

Structural Modifications on the Triazine Ring

The triazine ring’s substituents significantly alter physicochemical and binding properties. Key analogs include:

Key Observations :

Modifications on the Quinazoline Core

Variations in quinazoline substituents influence electronic properties and binding modes:

Q & A

Q. What synthetic methodologies are recommended for producing N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine?

- Methodological Answer : Optimized synthesis typically involves multi-step reactions, such as cyclocondensation of substituted quinazoline precursors with triazine derivatives. For example, ethanol or methanol under reflux conditions (60–80°C) can be used as solvents, with thiourea or hydrazine derivatives as intermediates. Characterization via H-NMR and LC-MS is critical for verifying structural integrity . For dehydrosulfurization steps, iodine () and triethylamine () mixtures have proven effective in forming stable heterocyclic cores .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer : Key techniques include:

- H-NMR : To confirm substituent positions and hydrogen environments (e.g., methyl and ethyl groups at positions 4 and 6 of the quinazoline ring) .

- LC-MS/HPLC : For purity assessment (>98% by HPLC) and molecular weight confirmation .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in similar triazine-thiazole hybrids .

Q. How should researchers screen this compound for preliminary biological activity?

- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., kinase inhibition or apoptosis induction). Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7 or HeLa), with positive controls (e.g., doxorubicin). Monitor cytotoxicity via MTT assays and validate results with triplicate replicates .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activities of quinazoline-triazine hybrids?

- Methodological Answer : Apply a split-plot design to systematically test variables:

- Main plots : Vary substituents (e.g., cyclohexyl vs. aryl groups).

- Subplots : Adjust assay conditions (e.g., pH, incubation time).

Use ANOVA to isolate confounding factors, as seen in agricultural chemical studies . Additionally, cross-validate findings with orthogonal assays (e.g., Western blotting for protein targets) .

Q. What strategies are effective for evaluating environmental persistence and bioaccumulation potential?

- Methodological Answer : Follow the INCHEMBIOL framework :

Q. How can computational modeling predict target interactions and guide structural optimization?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in kinase domains (e.g., EGFR or VEGFR2). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-receptor complexes. Prioritize modifications (e.g., substituting the cyclohexyl group with polar moieties) to enhance binding affinity .

Q. What approaches resolve discrepancies in synthetic yields across studies?

- Methodological Answer : Conduct a Design of Experiments (DOE) analysis to optimize reaction parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.